molecular formula C14H18N2O4S2 B2854129 3,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-sulfonamide CAS No. 2034538-04-8

3,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-sulfonamide

Cat. No. B2854129
CAS RN: 2034538-04-8
M. Wt: 342.43
InChI Key: LHUNXPVPHZMJDM-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H18N2O4S2 and its molecular weight is 342.43. The purity is usually 95%.
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Scientific Research Applications

Material Science: Advanced Composite Materials

The thiophene moiety within the compound’s structure is of particular interest in material science, especially in the development of advanced composite materials . The compound’s ability to form stable bonds with other materials can lead to the creation of new types of composites with enhanced thermal stability, mechanical strength, and chemical resistance.

Pharmaceuticals: Drug Development

Thiophene derivatives are known to exhibit a wide range of therapeutic properties . This compound, with its complex structure, could be a precursor in synthesizing new drugs with anti-inflammatory, anti-psychotic, or anti-cancer properties. Its sulfonamide group is particularly noteworthy as it is commonly found in many drugs, suggesting potential applications in medicinal chemistry.

Analytical Chemistry: NMR Characterization

The compound’s unique structure makes it suitable for nuclear magnetic resonance (NMR) characterization studies . Researchers can use NMR to determine the compound’s molecular structure and dynamics, which is crucial for understanding its interactions with other molecules and potential applications in various fields.

Chemical Synthesis: Boronate Ester Intermediates

Boronate esters are valuable intermediates in organic synthesis. The compound’s structure suggests that it could be used to synthesize boronate esters, which are employed in cross-coupling reactions to create complex organic molecules . This application is significant for the synthesis of pharmaceuticals and fine chemicals.

Biological Studies: Enzyme Inhibition

The compound’s structure indicates potential for use in enzyme inhibition studies. Thiophene derivatives have been shown to inhibit certain enzymes, which can be beneficial for understanding disease mechanisms and developing new treatments .

Computational Chemistry: Density Functional Theory (DFT) Studies

The compound can be studied using DFT to predict its electronic structure and reactivity . This computational approach is essential for designing new molecules with desired properties before they are synthesized in the lab, saving time and resources in the research and development process.

properties

IUPAC Name

3,5-dimethyl-N-(4-thiophen-2-yloxan-4-yl)-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S2/c1-10-13(11(2)20-15-10)22(17,18)16-14(5-7-19-8-6-14)12-4-3-9-21-12/h3-4,9,16H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUNXPVPHZMJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-4-sulfonamide

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